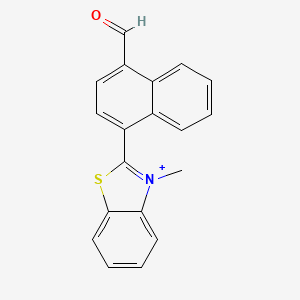
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a naphthalene ring substituted with a formyl group and a benzothiazolium core with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Naphthalene Substitution: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with a formylating agent in the presence of a Lewis acid catalyst.
Quaternization: The final step involves the quaternization of the benzothiazole nitrogen with a methylating agent such as methyl iodide to form the benzothiazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazolium core can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: 2-(4-Carboxynaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium
Reduction: 2-(4-Hydroxymethylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium
Substitution: Depending on the nucleophile used, various substituted benzothiazolium salts can be formed.
Applications De Recherche Scientifique
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. The formyl and benzothiazolium groups can participate in hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Formylnaphthalen-1-yl)-1,3-benzothiazole: Lacks the methyl group on the benzothiazolium core.
2-(4-Formylnaphthalen-1-yl)-3-ethyl-1,3-benzothiazol-3-ium: Contains an ethyl group instead of a methyl group.
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzoxazol-3-ium: Contains an oxygen atom in place of the sulfur atom in the benzothiazolium core.
Uniqueness
2-(4-Formylnaphthalen-1-yl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the combination of its formyl-substituted naphthalene ring and the methylated benzothiazolium core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
503855-07-0 |
|---|---|
Formule moléculaire |
C19H14NOS+ |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
4-(3-methyl-1,3-benzothiazol-3-ium-2-yl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C19H14NOS/c1-20-17-8-4-5-9-18(17)22-19(20)16-11-10-13(12-21)14-6-2-3-7-15(14)16/h2-12H,1H3/q+1 |
Clé InChI |
PPFJXPSKDCXNMF-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C(SC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


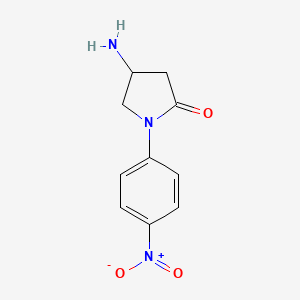
![Spiro[4.5]deca-2,7-diene-1,6-dione](/img/structure/B14238632.png)

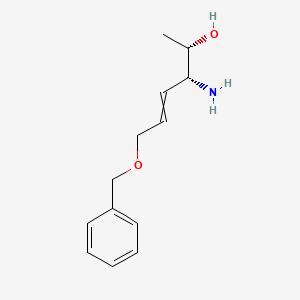
![[(2-Cyanoethyl)azanediyl]di(ethane-2,1-diyl) diacetate](/img/structure/B14238664.png)
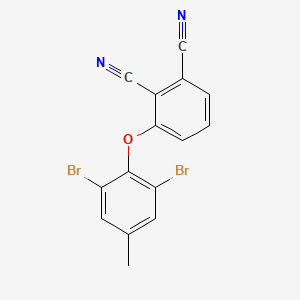
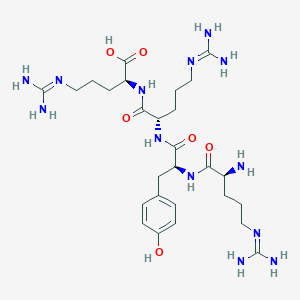

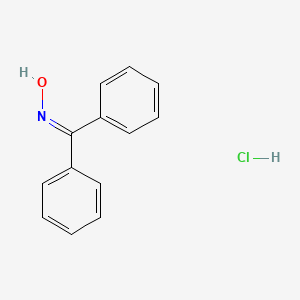
![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)

![5,8-Methano[1,3]thiazolo[4,5-e][1,3]diazepine](/img/structure/B14238727.png)
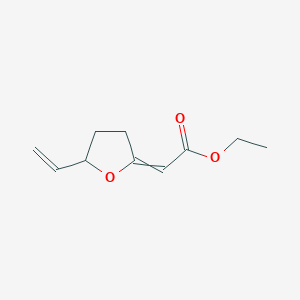
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
